2H-chromene-3-carboxamide
Overview
Description
2H-Chromene-3-carboxamide is a compound belonging to the chromene family, which is characterized by a benzopyran structure
Mechanism of Action
Target of Action
2H-chromene-3-carboxamide has been found to exhibit inhibitory activity against pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It is responsible for the hydrolysis of triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner, indicating that it likely binds to the active site of the enzyme and prevents the binding of its natural substrates . The docking study confirmed the interaction of this compound with important active site amino acids of pancreatic lipase, namely Phe 77, Arg 256, His 263 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid digestion process. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable forms. This results in a decrease in the absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .
Pharmacokinetics
The compound’s ability to inhibit pancreatic lipase suggests that it is likely absorbed in the gastrointestinal tract and distributed to the pancreas where it exerts its effects .
Result of Action
The primary result of this compound’s action is the inhibition of pancreatic lipase and subsequent reduction in fat absorption. This can lead to a decrease in caloric intake from fats and may contribute to weight loss. In vitro studies have shown that this compound exhibits potential PL inhibition activity with IC50 values of 19.41, 21.30, and 24.90 µM .
Biochemical Analysis
Biochemical Properties
2H-chromene-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in fat absorption . The compound’s interaction with PL is competitive, suggesting that it binds to the active site of the enzyme .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer. One study found that a derivative of this compound demonstrated potent inhibitory activity against MOLT-4 and SK-OV-3 cancer cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves critical hydrogen-bonding interactions with the Val301 and Lue302 of the AKR1B10 catalytic site . This interaction suggests that the compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
One study found that a protein-ligand complex involving a derivative of the compound was stable under dynamic conditions in a molecular dynamics study . This suggests that the compound may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with amines. One common method includes the use of anhydrous conditions and a dehydrating agent such as propyl phosphoric acid anhydride in dry dimethylformamide (DMF) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-Chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, often using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dry DMF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
- 2-Imino-2H-chromene-3-carboxamide
- 2-Phenylimino-2H-chromene-3-carboxamide
- Coumarin derivatives
Comparison: 2H-Chromene-3-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its imino and phenylimino counterparts, this compound exhibits different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry .
Properties
IUPAC Name |
2H-chromene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEVMKODWDQIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144274 | |
Record name | Compound 69-20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-00-9 | |
Record name | Delta(3)-chromene-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Compound 69-20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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